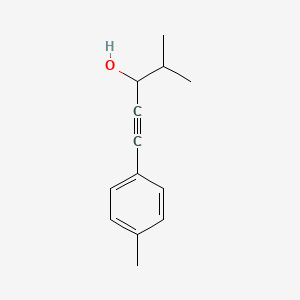
8-Methylthiodibenzothiepin-10(11H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylthiodibenzothiepin-10(11H)-one is a chemical compound that belongs to the class of dibenzothiepins These compounds are characterized by a tricyclic structure containing sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylthiodibenzothiepin-10(11H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dibenzothiepin Core: This can be achieved through cyclization reactions involving aromatic compounds and sulfur-containing reagents.
Introduction of the Methylthio Group: This step may involve the use of methylthiolating agents under specific conditions.
Oxidation to Form the Ketone: The final step often involves oxidation reactions to introduce the ketone functional group.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-Methylthiodibenzothiepin-10(11H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Products of reduction reactions.
Substituted Aromatics: Products of substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Methylthiodibenzothiepin-10(11H)-one depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiepin: The parent compound without the methylthio and ketone groups.
Thioxanthene: A similar tricyclic compound with sulfur atoms.
Phenothiazine: Another tricyclic compound with nitrogen and sulfur atoms.
Uniqueness
8-Methylthiodibenzothiepin-10(11H)-one is unique due to the presence of the methylthio group and the ketone functional group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H12OS2 |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
8-methylsulfanyl-11H-benzo[d][1]benzothiepin-10-one |
InChI |
InChI=1S/C15H12OS2/c1-17-15-9-10(16)8-13-11-4-2-3-5-14(11)18-7-6-12(13)15/h2-7,9H,8H2,1H3 |
Clave InChI |
ILOBTOFGTJBHQT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=O)CC2=C1C=CSC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Acetyl-2-hydroxy-2-methyl-5-isopropylbicyclo[4.3.0]nonane](/img/structure/B14120402.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120404.png)
![Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate](/img/structure/B14120405.png)
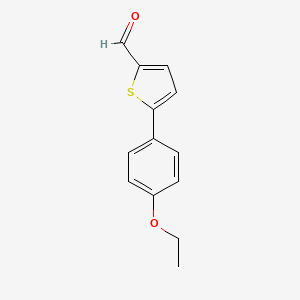

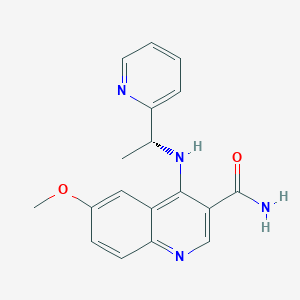
![2-[[2-Methoxy-4-[(2-oxiranylmethoxy)methyl]phenoxy]methyl]oxirane](/img/structure/B14120454.png)
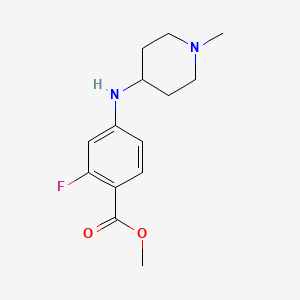
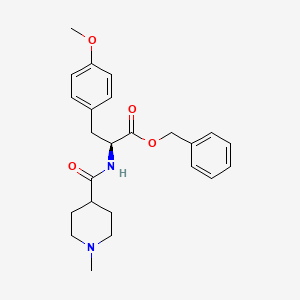

![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-naphthamide](/img/structure/B14120483.png)
